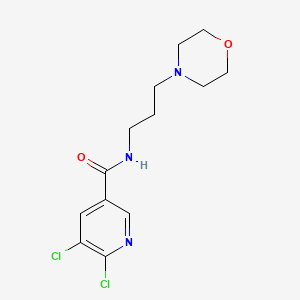
5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide is a small molecular compound known for its potential applications in various scientific fields. It is characterized by the presence of dichloro substituents on the nicotinamide ring and a morpholinopropyl side chain. This compound has been investigated for its potential as a discovery agent and its interactions with specific biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 5,6-dichloronicotinic acid and 3-morpholinopropylamine.
Amidation Reaction: The key step involves the amidation of 5,6-dichloronicotinic acid with 3-morpholinopropylamine under controlled conditions. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The dichloro substituents on the nicotinamide ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research investigates its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with specific molecular targets . One of the primary targets is amine oxidase [flavin-containing] A (MAO-A), an enzyme involved in the oxidative deamination of biogenic and xenobiotic amines . By inhibiting MAO-A, the compound can modulate the levels of neurotransmitters such as serotonin and norepinephrine, which play crucial roles in mood regulation and neurological function.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloronicotinic acid: A precursor in the synthesis of 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide.
3-Morpholinopropylamine: Another precursor used in the synthesis.
Nicotinamide: A related compound with a similar nicotinamide core structure.
Uniqueness
This compound is unique due to its specific combination of dichloro substituents and the morpholinopropyl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17Cl2N3O2 |
|---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
5,6-dichloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c14-11-8-10(9-17-12(11)15)13(19)16-2-1-3-18-4-6-20-7-5-18/h8-9H,1-7H2,(H,16,19) |
InChI Key |
TZOXTUGEEZYMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















